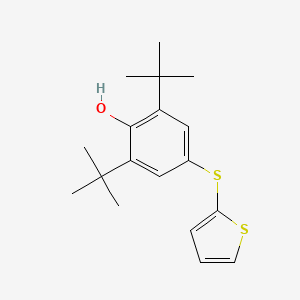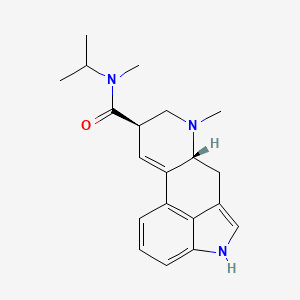
TG11-77 hydrochloride
Übersicht
Beschreibung
TG11-77-Hydrochlorid: ist ein gehirndurchlässiger Antagonist des Prostaglandin-E2-Rezeptor-Subtyps EP2. Es ist bekannt für seine hohe Potenz und Selektivität, was es zu einer wertvollen Verbindung in der Erforschung von Erkrankungen des zentralen Nervensystems und entzündlichen Erkrankungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von TG11-77-Hydrochlorid beinhaltet die Bildung von 2-((4,6-Dimethylpyridin-2-yl)amino)-N-(2-(2-Methyl-1H-indol-3-yl)ethyl)pyrimidin-5-carboxamid, gefolgt von seiner Umwandlung in das Hydrochloridsalz. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und kontrollierten Temperaturen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von TG11-77-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies beinhaltet häufig den Einsatz von automatisierten Reaktoren und Reinigungssystemen .
Wirkmechanismus
Target of Action
TG11-77 hydrochloride is a brain-permeable antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2 . It is selective for EP2 over DP1, EP4, and IP receptors . The EP2 receptor is a part of the cyclooxygenase-2 (COX-2) signaling pathway, which is involved in neuroinflammatory responses .
Mode of Action
This compound interacts with its target, the EP2 receptor, by inhibiting its activity. This inhibition disrupts the downstream signaling of the COX-2 pathway . The compound’s interaction with its target leads to a decrease in the expression of genes encoding COX-2, IL-1β, and IL-6 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the COX-2 signaling pathway . This pathway is involved in neuroinflammatory responses, particularly in the context of Alzheimer’s disease . By inhibiting the EP2 receptor, this compound disrupts this pathway, leading to a reduction in the expression of proinflammatory mediators .
Result of Action
The primary result of this compound’s action is the suppression of inflammatory gene expression induced by EP2 activation . Specifically, it inhibits the expression of genes encoding COX-2, IL-1β, and IL-6 . This leads to a reduction in neuroinflammation, which is beneficial in the context of neurodegenerative disorders like Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study involving mice, the compound was administered in the presence or absence of lipopolysaccharide (LPS), a potent inducer of inflammation . The results showed that the compound’s anti-inflammatory effects were more pronounced in the presence of LPS . This suggests that the compound’s efficacy can be influenced by the presence of additional inflammatory stimuli in the environment.
Biochemische Analyse
Biochemical Properties
TG11-77 Hydrochloride interacts with the EP2 receptor, a subtype of the prostaglandin E2 (PGE2) receptor . The nature of this interaction is antagonistic, meaning that this compound binds to the EP2 receptor and inhibits its activity .
Cellular Effects
This compound has been shown to suppress inflammatory gene expression induced by EP2 activation in a microglial cell line . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EP2 receptor and inhibiting its activity . This inhibition can lead to changes in gene expression, particularly of genes involved in inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TG11-77 hydrochloride involves the formation of 2-((4,6-dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and purification systems .
Analyse Chemischer Reaktionen
Arten von Reaktionen: TG11-77-Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit TG11-77-Hydrochlorid verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und phosphatgepufferte Kochsalzlösung (PBS) bei pH 7,2. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von TG11-77-Hydrochlorid gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate der ursprünglichen Verbindung liefern, während Oxidations- und Reduktionsreaktionen zu Veränderungen der vorhandenen funktionellen Gruppen führen können .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird TG11-77-Hydrochlorid als selektiver Antagonist verwendet, um die Rolle des EP2-Rezeptors in verschiedenen biochemischen Signalwegen zu untersuchen. Seine hohe Selektivität und Potenz machen es zu einem wertvollen Werkzeug, um Rezeptor-Ligand-Wechselwirkungen zu verstehen .
Biologie: In der biologischen Forschung wird TG11-77-Hydrochlorid verwendet, um die Rolle des EP2-Rezeptors bei Neuroinflammation und anderen zellulären Prozessen zu untersuchen. Es hat sich gezeigt, dass es die Expression von Genen hemmt, die für COX-2, IL-1β und IL-6 kodieren, die an Entzündungsreaktionen beteiligt sind .
Medizin: In der medizinischen Forschung wird TG11-77-Hydrochlorid auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen des zentralen Nervensystems wie Alzheimer-Krankheit untersucht. Es hat die Fähigkeit gezeigt, Neuroinflammation zu reduzieren und die kognitive Funktion in Tiermodellen zu verbessern .
Industrie: In der pharmazeutischen Industrie wird TG11-77-Hydrochlorid bei der Entwicklung neuer Medikamente eingesetzt, die auf den EP2-Rezeptor abzielen. Seine hohe Selektivität und Gehirndurchlässigkeit machen es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener neurologischer und entzündlicher Erkrankungen .
Wirkmechanismus
TG11-77-Hydrochlorid übt seine Wirkung aus, indem es selektiv an den EP2-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist am Prostaglandin-E2-Signalweg beteiligt, der eine entscheidende Rolle bei Entzündungen und anderen physiologischen Prozessen spielt. Durch die Hemmung des EP2-Rezeptors reduziert TG11-77-Hydrochlorid die Expression von proinflammatorischen Genen und Proteinen und mildert so Entzündungsreaktionen .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, TG11-77 hydrochloride is used as a selective antagonist to study the role of the EP2 receptor in various biochemical pathways. Its high selectivity and potency make it a valuable tool for understanding receptor-ligand interactions .
Biology: In biological research, this compound is used to investigate the role of the EP2 receptor in neuroinflammation and other cellular processes. It has been shown to inhibit the expression of genes encoding COX-2, IL-1β, and IL-6, which are involved in inflammatory responses .
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating central nervous system diseases, such as Alzheimer’s disease. It has demonstrated the ability to reduce neuroinflammation and improve cognitive function in animal models .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the EP2 receptor. Its high selectivity and brain permeability make it a promising candidate for treating various neurological and inflammatory disorders .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- EP4-Rezeptor-Antagonisten
- DP1-Rezeptor-Antagonisten
- IP-Rezeptor-Antagonisten
Vergleich: TG11-77-Hydrochlorid ist einzigartig in seiner hohen Selektivität für den EP2-Rezeptor gegenüber anderen Prostanoidrezeptoren wie EP4, DP1 und IP-Rezeptoren. Diese Selektivität ist entscheidend für seine Wirksamkeit bei der gezielten Ansteuerung spezifischer Signalwege, ohne andere Rezeptoren zu beeinflussen, wodurch das Risiko von Nebenwirkungen reduziert wird .
Eigenschaften
IUPAC Name |
2-[(4,6-dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHQNXHZXZHWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC2=NC=C(C=N2)C(=O)NCCC3=C(NC4=CC=CC=C43)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)
![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
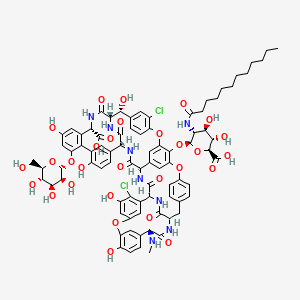
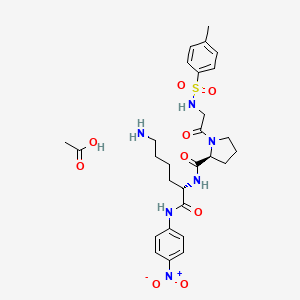
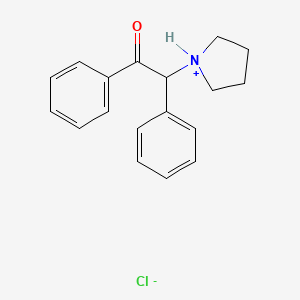
![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

